molecular formula C19H28O14S B13885910 [2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

Cat. No.: B13885910
M. Wt: 512.5 g/mol
InChI Key: FZRNAGXWPBGNPZ-UHFFFAOYSA-N
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Description

The compound [2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate is a complex organic molecule with multiple hydroxyl groups and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and sulfation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The sulfate ester can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfate ester play crucial roles in its biological activity, enabling it to interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one
  • 5,7-Dihydroxy-3-(4’-hydroxybenzyl)chromone
  • 5,7-Dihydroxy-6,8-dimethyl-3-(4’-dihydroxy-2’,6’-dimethoxybenzyl)chroman-4-one

Uniqueness

[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate: is unique due to its specific arrangement of hydroxyl groups and sulfate ester, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C19H28O14S

Molecular Weight

512.5 g/mol

IUPAC Name

[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)

InChI Key

FZRNAGXWPBGNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O

Origin of Product

United States

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